4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-ethyl-3-[(1-methylpyrrol-2-yl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-3-14-9(11-12-10(14)15)7-8-5-4-6-13(8)2/h4-6H,3,7H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWANLDJFCKPQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=CC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physical Properties
4-Ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 869946-27-0 |
| Molecular Formula | C₁₀H₁₄N₄S |
| Molecular Weight | 222.31 g/mol |
| SMILES Notation | CCN1C(=NN=C1S)CC2=CC=CN2C |
| LogP | 1.516 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
| Physical Appearance | White to off-white solid |
| Storage Conditions | Sealed in dry, 2-8°C |
The structural features of this compound make it particularly interesting for medicinal chemistry applications due to its potential hydrogen bonding capabilities and balanced lipophilicity.
General Synthetic Approaches for 1,2,4-Triazole-3-Thiol Derivatives
Cyclization-Based Methods
The synthesis of 1,2,4-triazole-3-thiol compounds typically employs cyclization reactions as a fundamental step. The 1,2,4-triazole ring system can be formed through the cyclization of hydrazide intermediates with various reagents containing the necessary carbon and nitrogen atoms.
Specific Preparation Methods
Method A: Acylation-Hydrazinolysis-Cyclization Sequence
This synthetic route begins with the acylation of 1-methyl-1H-pyrrole, followed by a series of transformations to introduce the triazole ring with the thiol functionality.
Step 1: Acylation of 1-Methyl-1H-Pyrrole
The first step involves the acylation of 1-methyl-1H-pyrrole at the 2-position to form a 2-acyl-1-methyl-1H-pyrrole derivative. This can be achieved using Friedel-Crafts acylation conditions with suitable acylating agents such as acetic anhydride or acetyl chloride in the presence of Lewis acid catalysts.
Step 2: Conversion to Ester Derivative
The acyl intermediate is then converted to an ester derivative, typically through oxidation followed by esterification, or through direct transformation of the acyl group.
Step 3: Hydrazinolysis
The ester derivative undergoes hydrazinolysis when treated with hydrazine hydrate, typically in a protic solvent such as ethanol or propan-2-ol at temperatures ranging from room temperature to 60°C. This reaction yields the corresponding hydrazide intermediate.
Reaction conditions:
- Solvent: Propan-2-ol or ethanol
- Temperature: 60°C
- Reaction time: 24 hours
- Yield: Typically 90-95%
Step 4: Formation of Thiosemicarbazide Intermediate
The hydrazide intermediate is reacted with an appropriate reagent, such as carbon disulfide in the presence of potassium hydroxide or ethyl isothiocyanate, to form a thiosemicarbazide derivative.
Step 5: Cyclization to Form 1,2,4-Triazole-3-Thiol
The thiosemicarbazide intermediate undergoes intramolecular cyclization in basic conditions (typically aqueous or alcoholic potassium hydroxide) to form the 1,2,4-triazole-3-thiol ring system.
Step 6: N-Ethylation
The final step involves selective N-ethylation at the 4-position of the triazole ring using an appropriate ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base.
Method B: Direct Synthesis from 2-(1-Methyl-1H-Pyrrol-2-yl)Acetic Acid
An alternative approach starts with 2-(1-methyl-1H-pyrrol-2-yl)acetic acid or its derivatives.
Step 1: Esterification
2-(1-Methyl-1H-pyrrol-2-yl)acetic acid is esterified with ethanol in the presence of a catalytic amount of sulfuric acid to form the corresponding ethyl ester.
Step 2: Hydrazide Formation
The ester is treated with hydrazine hydrate to form the corresponding hydrazide derivative.
Reaction conditions:
- Reagent: Hydrazine hydrate (80%)
- Solvent: Methanol or ethanol
- Temperature: 60-70°C
- Reaction time: 6-24 hours
- Yield: 85-95%
Step 3: Formation of 1,2,4-Triazole Ring
The hydrazide is treated with carbon disulfide in alcoholic potassium hydroxide, followed by cyclization to form the 1,2,4-triazole-3-thiol core structure.
Step 4: N-Ethylation
The 4-position of the triazole ring is selectively ethylated using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate in DMF or acetone.
Method C: Synthesis via 1,3,4-Oxadiazole-2-Thione Intermediate
This method involves the formation of a 1,3,4-oxadiazole-2-thione intermediate, which undergoes rearrangement to form the desired 1,2,4-triazole-3-thiol derivative.
Step 1: Synthesis of Hydrazide
Starting with 2-(1-methyl-1H-pyrrol-2-yl)acetic acid, the corresponding hydrazide is prepared as described in Method B.
Step 2: Formation of 1,3,4-Oxadiazole-2-Thione
The hydrazide is treated with carbon disulfide in alcoholic potassium hydroxide to form the 1,3,4-oxadiazole-2-thione intermediate.
Reaction conditions:
- Reagents: Carbon disulfide, potassium hydroxide (10% alcoholic solution)
- Temperature: Reflux
- Reaction time: 8-10 hours
- Yield: 70-80%
Step 3: Rearrangement to 4-Amino-1,2,4-Triazole-3-Thiol
The 1,3,4-oxadiazole-2-thione intermediate is treated with hydrazine hydrate to form 4-amino-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol through a rearrangement process.
Step 4: Conversion of Amino Group to Ethyl Group
The amino group at the 4-position is converted to an ethyl group through a sequence of diazotization followed by reduction or through reductive alkylation methods.
Optimization of Reaction Conditions
Temperature Effects on Synthesis
The temperature plays a crucial role in determining the efficiency and selectivity of the reactions involved in the synthesis of this compound. The following table summarizes the optimal temperature ranges for key steps:
| Reaction Step | Temperature Range (°C) | Effect on Yield |
|---|---|---|
| Acylation | 0-5°C during addition, then RT | Minimizes side reactions |
| Esterification | 70-80°C | Promotes completion |
| Hydrazinolysis | 60-70°C | Optimal rate without degradation |
| CS₂ Addition | 25-30°C | Prevents volatilization of CS₂ |
| Cyclization | 70-80°C | Ensures complete ring closure |
| N-Ethylation | 40-50°C | Balances reactivity and selectivity |
Purification and Characterization
Isolation Techniques
The crude this compound can be isolated through precipitation by adjusting the pH of the reaction mixture or by adding non-polar solvents to solutions in polar solvents. Recrystallization from appropriate solvent systems such as ethanol/water or ethanol/DMF mixtures can significantly improve purity.
Analytical Characterization
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
¹H NMR Spectroscopy : Exhibits characteristic signals for:
¹³C NMR Spectroscopy : Shows resonances for:
IR Spectroscopy : Exhibits characteristic bands for:
Purity Assessment
High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound, with typical commercial preparations having a purity of 95-97%.
Comparative Analysis of Synthetic Routes
Yield Comparison
| Synthetic Method | Overall Yield Range (%) | Number of Steps | Time Required |
|---|---|---|---|
| Method A | 40-55 | 6 | 3-5 days |
| Method B | 45-60 | 4 | 2-3 days |
| Method C | 35-50 | 4 | 3-4 days |
Method B generally provides the highest overall yield with fewer steps, making it the preferred approach for larger-scale preparations.
Advantages and Limitations
Method A:
- Advantages: Well-established reactions, readily available starting materials
- Limitations: More steps, potential for side reactions during acylation
Method B:
- Advantages: Fewer steps, higher overall yield, more straightforward purification
- Limitations: Requires careful control of N-ethylation selectivity
Method C:
- Advantages: Interesting mechanistic pathway, potential for diversity in final products
- Limitations: Lower overall yield, more challenging purification of intermediates
Chemical Reactions Analysis
Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl halides, forming thioether derivatives. This reaction typically occurs under alkaline conditions (e.g., KOH/ethanol) to deprotonate the thiol and enhance nucleophilicity.
Alkylation preserves the triazole ring’s aromaticity while modifying the sulfur center for enhanced lipophilicity.
Acylation Reactions
The thiol group reacts with acyl chlorides or anhydrides to form thioesters. These derivatives are intermediates in medicinal chemistry applications.
Thioesters are prone to hydrolysis under acidic or basic conditions, regenerating the parent thiol.
Oxidation Reactions
The thiol group oxidizes to disulfides (S–S bonds) under mild oxidative conditions, a reaction critical for stabilizing dimeric structures.
Disulfide formation is reversible under reducing agents like glutathione .
Condensation Reactions
The triazole-thiol participates in cyclocondensation with aldehydes or ketones to form hybrid heterocycles.
These reactions exploit both the thiol’s nucleophilicity and the triazole’s ability to stabilize transition states .
Metal Coordination
The sulfur and nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic properties.
| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT, 2h | [Cu(L)₂(NO₃)₂] | 8.2 ± 0.3 | |
| CoCl₂·6H₂O | EtOH/H₂O, 60°C, 4h | [Co(L)Cl₂(H₂O)₂] | 6.9 ± 0.2 |
Complexation is confirmed via UV-Vis (d-d transitions) and ESR spectroscopy .
Biological Derivatization
The compound serves as a precursor for bioactive derivatives via functionalization of the triazole ring or pyrrole substituent:
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound is in antifungal research. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to disrupted cell membrane integrity and ultimately fungal cell death.
Case Study : A study demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against various strains of Candida species, indicating potential therapeutic uses in treating fungal infections .
Antioxidant Properties
Research indicates that 4-Ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol exhibits antioxidant properties. This is particularly relevant in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Data Table: Antioxidant Activity Comparison
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases and kinases involved in various signaling pathways.
Case Study : In vitro assays revealed that this triazole derivative can effectively inhibit specific serine proteases, which are crucial targets in cancer therapy .
Agricultural Applications
Due to its fungicidal properties, this compound is also explored for agricultural use as a pesticide or fungicide. Its effectiveness against plant pathogens can potentially enhance crop yield and health.
Data Table: Efficacy Against Plant Pathogens
| Pathogen | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
| Alternaria solani | 150 | 80 |
Mechanism of Action
The mechanism of action of 4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 4H-1,2,4-triazole-3-thiol derivatives. Key structural analogs and their properties are compared below:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives
Key Research Findings and Comparative Analysis
Physicochemical and Pharmacokinetic Properties
- ADMET Profiles : The coumarin-triazole hybrid exhibits positive gastrointestinal absorption but low blood-brain barrier penetration, attributed to its bulky coumarin moiety . The pyrrole-methyl analog may share similar absorption trends due to its moderate polarity.
Polymorphism and Structural Variability
- highlights conformational polymorphism in a related triazole-thione, where minor substituent changes (e.g., sulfanyl vs. thiol groups) lead to distinct crystal packing without altering bond lengths significantly . This suggests the target compound’s pyrrole-methyl group could similarly influence solid-state behavior.
Biological Activity
4-Ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 869946-27-0) is a compound of interest due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N4S with a molecular weight of 222.31 g/mol. The compound features a triazole ring that is known for its pharmacological significance.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Human melanoma (IGR39) | 12.5 | High cytotoxicity |
| Triple-negative breast cancer (MDA-MB-231) | 15.0 | Moderate cytotoxicity |
| Pancreatic carcinoma (Panc-1) | 20.0 | Significant cytotoxicity |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .
The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies suggest that the compound activates caspase pathways leading to programmed cell death . Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown antimicrobial activity. Some studies indicate that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives including this compound. The study reported enhanced antiproliferative effects against cancer cell lines compared to standard chemotherapeutics like doxorubicin .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaOH/EtOH, 70°C, 6 h | 65–78 | |
| Purification | Silica gel (CH₂Cl₂:MeOH 9:1) | >95 |
Q. Table 2. Docking Results vs. Experimental IC₅₀
| Target | Docking Score (kcal/mol) | IC₅₀ (µM) | Discrepancy Factor |
|---|---|---|---|
| COX-2 | -8.2 | 12.3 | 1.5x |
| Lanosterol Demethylase | -7.9 | 18.7 | 2.4x |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
